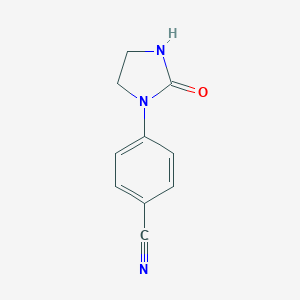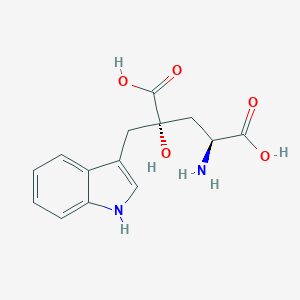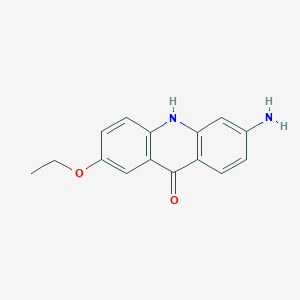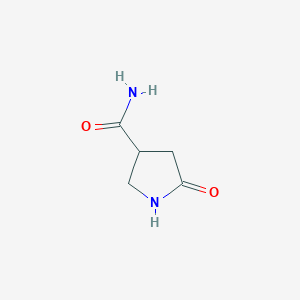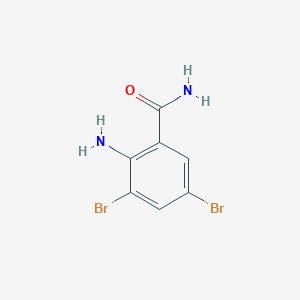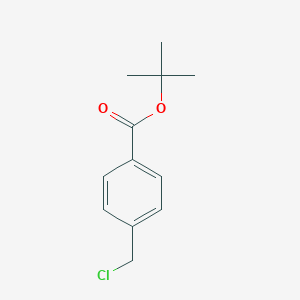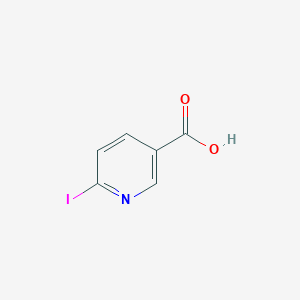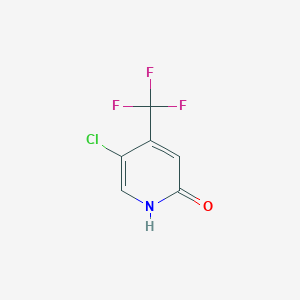
5-クロロ-4-トリフルオロメチルピリジン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-trifluoromethyl-pyridin-2-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the fifth position, a trifluoromethyl group at the fourth position, and a hydroxyl group at the second position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
5-Chloro-4-trifluoromethyl-pyridin-2-OL has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
作用機序
Target of Action
Similar compounds such as trifluoromethylpyridines have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on the specific derivative and its application.
Mode of Action
It’s known that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways, depending on their specific structure and application .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, depending on their specific structure and application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-trifluoromethyl-pyridin-2-OL. For instance, the compound’s stability can be affected by temperature . Furthermore, the compound’s efficacy can be influenced by its physicochemical properties, which can be affected by environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-trifluoromethyl-pyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-trifluoromethyl-pyridin-2-OL may involve large-scale reactions using similar synthetic routes. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
5-Chloro-4-trifluoromethyl-pyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the second position can be oxidized to form corresponding ketones or reduced to form alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation of the hydroxyl group can produce a ketone .
類似化合物との比較
Similar Compounds
2-Chloro-5-trifluoromethyl-pyridine: Similar in structure but lacks the hydroxyl group at the second position.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the chlorine atom and hydroxyl group.
2-Chloro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns
Uniqueness
5-Chloro-4-trifluoromethyl-pyridin-2-OL is unique due to the combination of its substituents, which impart distinct chemical and biological properties.
特性
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOATDJHBDFKQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
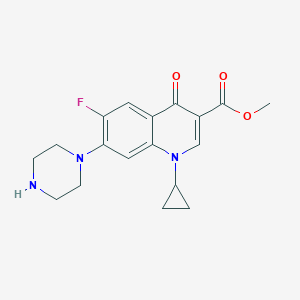
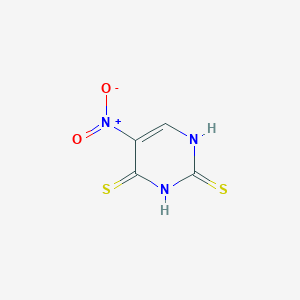
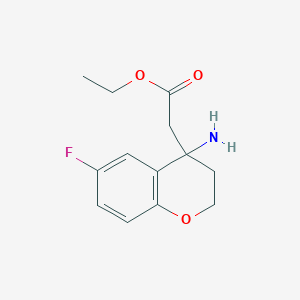
![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
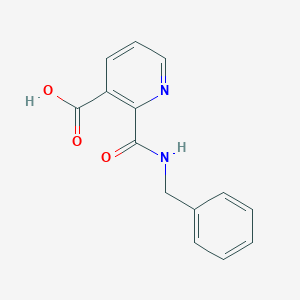
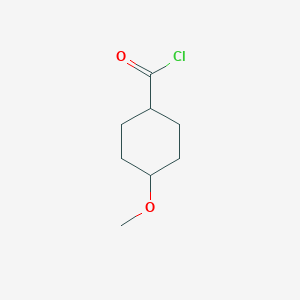
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)
